

Oxaprozin D4: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Oxaprozin D4**, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development applications.

Core Compound Data

Oxaprozin D4 serves as a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS. [1] The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled parent drug.



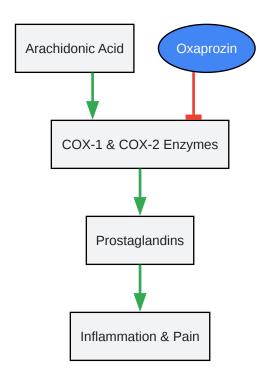
Property	Value	Source(s)
Chemical Name	3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid	[2]
Molecular Formula	C18H11D4NO3	[1][3]
Molecular Weight	297.34 g/mol	[1][3][4]
CAS Number	2070015-11-9 (Note: Some sources report "Not Available")	[5]
Unlabeled CAS Number	21256-18-8	[1][3]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Like other NSAIDs, it non-selectively inhibits both COX-1 and COX-2 isoforms.[6][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [6][10][11]

The inhibition of COX enzymes by Oxaprozin leads to a reduction in the synthesis of prostaglandins, thereby mitigating the inflammatory response.[6][9] Some studies also suggest that Oxaprozin's anti-inflammatory properties may be attributed to the inhibition of the Akt/IKK/NF-kB pathway.[12]





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Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The following is a representative protocol for assessing the inhibitory activity of Oxaprozin on COX enzymes, a crucial step in understanding its mechanism of action.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound, such as Oxaprozin, to inhibit ovine COX-1 and COX-2.[13]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Oxaprozin for both COX-1 and COX-2 enzymes.

Materials:

- Ovine COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)

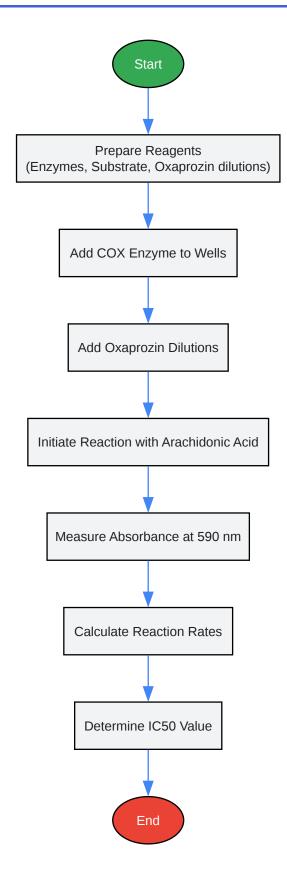


- N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
- Test compound (Oxaprozin)
- Appropriate buffer solutions
- Spectrophotometer capable of reading absorbance at 590 nm

Methodology:

- Prepare a series of dilutions of Oxaprozin in a suitable solvent.
- In a multi-well plate, add the COX-1 or COX-2 enzyme to each well.
- Add the various concentrations of Oxaprozin to the respective wells. Include control wells with no inhibitor.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- The peroxidase activity of the COX enzyme is monitored by the oxidation of TMPD, which results in a color change.
- Measure the absorbance at 590 nm at regular intervals.
- Calculate the rate of reaction for each concentration of Oxaprozin.
- Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of Oxaprozin that causes 50% inhibition of the enzyme activity.





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Caption: A generalized workflow for determining the IC50 of Oxaprozin.



Pharmacokinetics and Clinical Application

Oxaprozin is characterized by a long elimination half-life, which allows for once-daily dosing. [14][15] It is well-absorbed after oral administration and is extensively metabolized in the liver through oxidation and glucuronidation.[6][14] The primary clinical applications for Oxaprozin are in the management of osteoarthritis and rheumatoid arthritis, where it helps to alleviate inflammation, swelling, stiffness, and joint pain.[9]

Oxaprozin D4, as a deuterated analog, is instrumental in clinical pharmacology studies to precisely delineate the pharmacokinetic profile of the parent drug without interference from endogenous compounds.

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